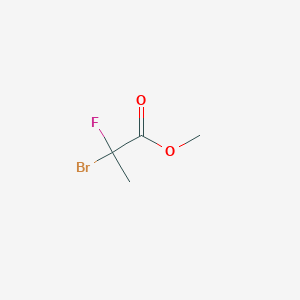
2-Chloro-5-methoxyquinoline
Übersicht
Beschreibung
2-Chloro-5-methoxyquinoline (CMQ) is a quinoline derivative that has been used in various scientific studies due to its unique properties. CMQ is a colorless liquid with a pungent odor, and it can be synthesized from various sources, including chloroform and methanol. CMQ has been studied for its potential applications in the fields of medicine, biochemistry, and physiology, among others.
Wissenschaftliche Forschungsanwendungen
Chemosensor for Metal Ions
2-Chloro-5-methoxyquinoline derivatives show potential as chemosensors for metal ions. For example, a study describes a compound selectively responding to Cd²⁺ ions over other tested metal ions via a significant increase in fluorescence. This compound might be useful for measuring Cd²⁺ concentrations in waste effluent streams and food products (Prodi et al., 2001).
Antimicrobial Activity
Some derivatives of 2-Chloro-5-methoxyquinoline have been synthesized and evaluated for their antimicrobial activities. For instance, a study reported the synthesis of thiazolidinone derivatives from 2-Chloro-5-methoxyquinoline, which displayed antibacterial and antifungal activities against different microorganisms (Rana et al., 2008).
Synthesis of Quinoline Derivatives
2-Chloro-5-methoxyquinoline serves as a precursor in the synthesis of various quinoline derivatives. A study highlighted the synthesis of novel 2-chloroquinolin-3-yl ester derivatives from 2-chloroquinoline-3-carbaldehyde, which were further evaluated for their antimicrobial activities (Tabassum et al., 2014).
Tubulin-Polymerization Inhibitors
Derivatives of 2-Chloro-5-methoxyquinoline have been explored for their potential as tubulin-polymerization inhibitors, targeting the colchicine site in cancer therapy. A study described the design and synthesis of novel compounds that exhibited high cytotoxic activity against various cancer cell lines (Chou et al., 2010).
Fluorescent Probes
2-Chloro-5-methoxyquinoline derivatives can act as fluorescent probes. A study synthesized a novel fluorescent Zn²⁺ probe based on 6-methoxyquinolin, demonstrating high selectivity and strong fluorescence responses for Zn²⁺ ions (Zhao et al., 2011).
Wirkmechanismus
Target of Action
It’s worth noting that quinoline derivatives, such as chloroquine, are known to target heme polymerase in malarial trophozoites .
Mode of Action
Chloroquine, a related compound, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, killing the parasite .
Biochemical Pathways
For instance, Chloroquine is known to affect the heme biosynthesis pathway .
Pharmacokinetics
It’s known that the compound has a molecular weight of 19363 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Related compounds like chloroquine are known to cause the accumulation of toxic heme in malarial parasites, leading to their death .
Action Environment
For instance, PM2.5 pollution has been found to exacerbate health inequalities, indicating that environmental factors can influence the health impacts of certain compounds .
Eigenschaften
IUPAC Name |
2-chloro-5-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-4-2-3-8-7(9)5-6-10(11)12-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMDJXKHEUGSIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452114 | |
| Record name | 2-Chloro-5-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methoxyquinoline | |
CAS RN |
160893-07-2 | |
| Record name | 2-Chloro-5-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

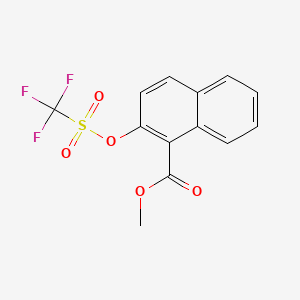
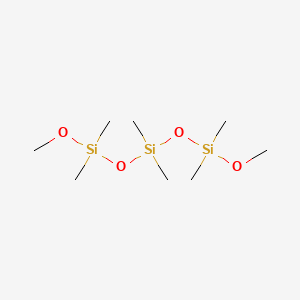
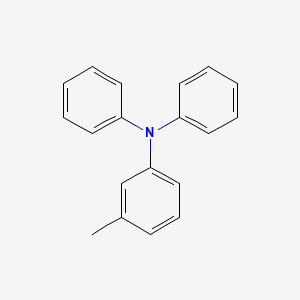
![(1S,2S,3R,5S)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B1599655.png)
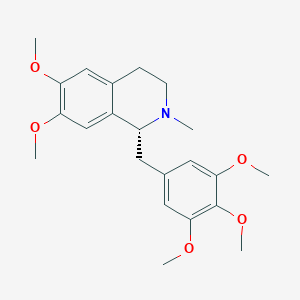
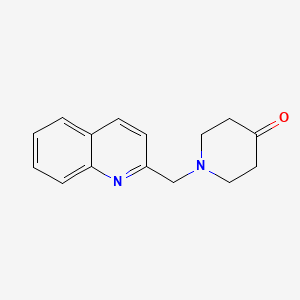
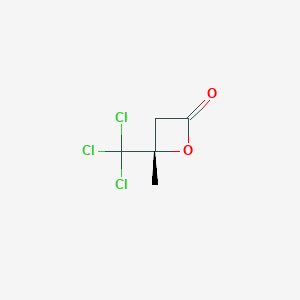
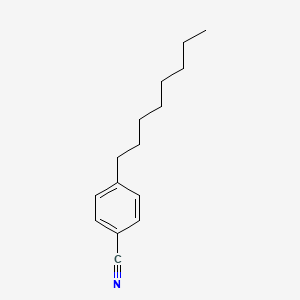


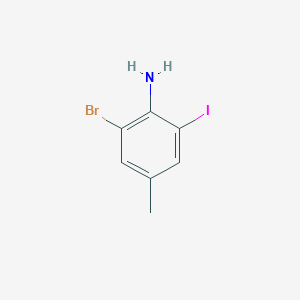

![7H-Cyclopenta[b]pyridine](/img/structure/B1599672.png)
